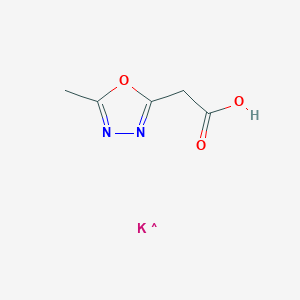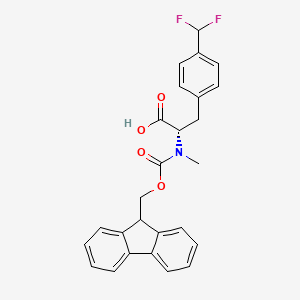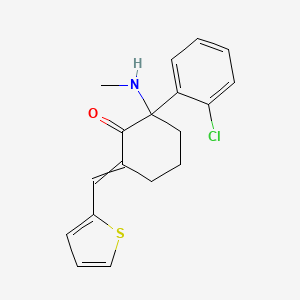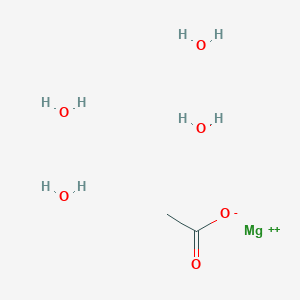
5,5-Dichloro-2,4-pentadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloro-2,4-pentadienoic acid is an organic compound with the molecular formula C5H4Cl2O2 It is a derivative of pentadienoic acid, characterized by the presence of two chlorine atoms at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the convenient methods for preparing 5,5-dichloro-2,4-pentadienoic acid involves the condensation of β,β-dichloroacrolein diethylacetal with vinyl ethyl ether . This reaction typically requires specific conditions to ensure the desired product is obtained efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dichloro-2,4-pentadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the double bonds or chlorine atoms, leading to a variety of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of pentadienoic acid, such as α-pyrone and dienic acids .
Applications De Recherche Scientifique
5,5-Dichloro-2,4-pentadienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-dichloro-2,4-pentadienoic acid involves its reactivity with various molecular targets. The presence of chlorine atoms and conjugated double bonds allows it to participate in a range of chemical reactions, influencing molecular pathways and interactions. Specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-2,4-dienoic acid: A similar compound without the chlorine atoms, used in various chemical reactions.
5-Phenyl-2,4-pentadienoic acid: Another derivative with a phenyl group, used as a synthetic building block and in anti-malarial research.
Uniqueness
5,5-Dichloro-2,4-pentadienoic acid is unique due to the presence of chlorine atoms, which significantly alter its chemical properties and reactivity compared to other pentadienoic acid derivatives. This makes it particularly useful in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C5H4Cl2O2 |
|---|---|
Poids moléculaire |
166.99 g/mol |
Nom IUPAC |
5,5-dichloropenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9) |
Clé InChI |
PBDIUDVEVWAORP-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(=O)O)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)



![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)






